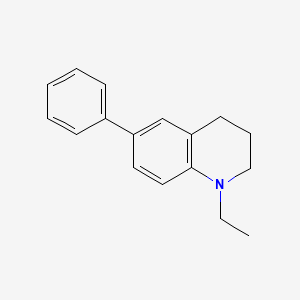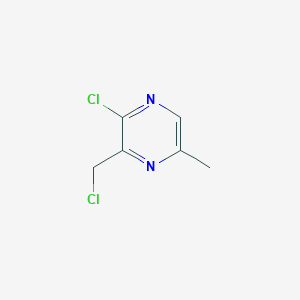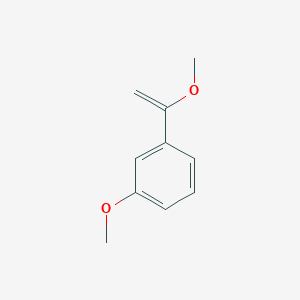
1-Methoxy-3-(1-methoxyvinyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-3-(1-methoxyvinyl)benzene is an organic compound with the molecular formula C10H12O2. It is a derivative of benzene, where a methoxy group and a methoxyvinyl group are attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Methoxy-3-(1-methoxyvinyl)benzene can be synthesized through several methods. One common approach involves the reaction of 1-methoxy-3-methylbenzene with formaldehyde and a base to form the corresponding methoxyvinyl derivative. The reaction typically requires anhydrous conditions and a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methoxy-3-(1-methoxyvinyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions using hydrogen gas (H2) and a palladium catalyst (Pd/C) can convert the methoxyvinyl group to a methoxyethyl group.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, where substituents like nitro groups (NO2) or halogens (Cl, Br) can be introduced using reagents such as nitric acid (HNO3) or halogens (Cl2, Br2).
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous solution under acidic conditions.
Reduction: H2 gas with Pd/C catalyst under atmospheric pressure.
Substitution: HNO3 for nitration, Cl2 or Br2 for halogenation under controlled temperatures.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Methoxyethyl derivatives.
Substitution: Nitro or halogenated derivatives of this compound.
Applications De Recherche Scientifique
1-Methoxy-3-(1-methoxyvinyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of fragrances and flavors.
Mécanisme D'action
The mechanism of action of 1-methoxy-3-(1-methoxyvinyl)benzene involves its interaction with molecular targets through its functional groups. The methoxy and methoxyvinyl groups can participate in hydrogen bonding, van der Waals interactions, and π-π stacking with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-Methoxy-3-(1-methoxyvinyl)benzene can be compared with other similar compounds, such as:
1-Methoxy-3-methylbenzene: Lacks the methoxyvinyl group, making it less reactive in certain chemical reactions.
1-Methoxy-4-vinylbenzene: Has the vinyl group in a different position, leading to different reactivity and properties.
1-Methoxy-3-(1-phenylvinyl)benzene: Contains a phenylvinyl group instead of a methoxyvinyl group, resulting in different chemical behavior and applications.
Propriétés
Formule moléculaire |
C10H12O2 |
|---|---|
Poids moléculaire |
164.20 g/mol |
Nom IUPAC |
1-methoxy-3-(1-methoxyethenyl)benzene |
InChI |
InChI=1S/C10H12O2/c1-8(11-2)9-5-4-6-10(7-9)12-3/h4-7H,1H2,2-3H3 |
Clé InChI |
YLQAQUNFXRGAGF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C(=C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


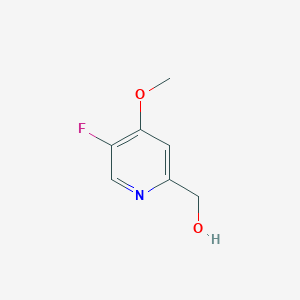



![3-Iodo-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile](/img/structure/B13666083.png)
![5-Fluoro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13666088.png)
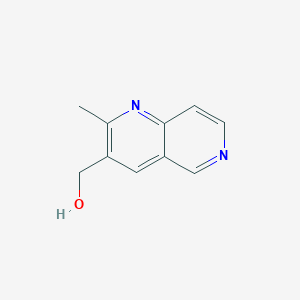




![2-[(2,6-dibromophenyl)-(1H-pyrrol-2-yl)methyl]-1H-pyrrole](/img/structure/B13666115.png)
